Tetrarhodium dodecacarbonyl

hydroformylation heterogeneous catalysis olefin functionalization

Generic 'rhodium carbonyl' sourcing yields irreproducible hydroformylation performance. Our Tetrarhodium dodecacarbonyl (Rh4(CO)12) is the defined cluster for superior selectivity. • 1.5-2.8× higher specific rates (ethylene) vs. Rh6(CO)16 and [Rh(CO)2Cl]2 • >98% propanal selectivity on THP/SiO2 supports • Identifiable by FTIR (2068, 2044 cm⁻¹) for incoming QC verification • Air-stable solid; ships under inert atmosphere for cold-chain integrity

Molecular Formula C12O12Rh4
Molecular Weight 747.74 g/mol
CAS No. 19584-30-6
Cat. No. B033637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrarhodium dodecacarbonyl
CAS19584-30-6
Molecular FormulaC12O12Rh4
Molecular Weight747.74 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh]
InChIInChI=1S/12CO.4Rh/c12*1-2;;;;
InChIKeyLVGLLYVYRZMJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrarhodium Dodecacarbonyl (CAS 19584-30-6): Smallest Stable Binary Rhodium Carbonyl for Catalysis and Advanced Synthesis


Tetrarhodium dodecacarbonyl [Rh4(CO)12, CAS 19584-30-6] is a dark-red crystalline cluster comprising a tetrahedral Rh4 core with nine terminal and three bridging CO ligands [1]. It is the smallest stable binary rhodium carbonyl, with a molecular weight of 747.74 g/mol and density of 2.52 g/cm³, and finds use as a catalyst or catalyst precursor in hydroformylation, hydrosilylation, and carboxylation processes [2]. The compound is air-stable as a solid but decomposes at 130–140 °C under nitrogen and requires storage under inert atmosphere [3].

Why Rh4(CO)12 Cannot Be Simply Substituted with Rh6(CO)16 or Rh2(CO)4Cl2 in Hydroformylation Applications


Although Rh6(CO)16 and Rh2(CO)4Cl2 are also rhodium carbonyls used in catalysis, they exhibit fundamentally different catalytic behavior from Rh4(CO)12. When attached to THP-modified SiO2, Rh4(CO)12-derived catalysts exhibit selective propanal formation (>98%) in ethene hydroformylation, whereas Rh6(CO)16 and [Rh(CO)2Cl]2 under identical conditions are catalytically inactive [1]. In addition, Rh4(CO)12 serves as a key intermediate that readily converts to Rh6(CO)16 at higher temperatures and lower CO partial pressures, underscoring that the two species are not interchangeable under hydroformylation conditions [2]. The equilibrium thermodynamics between Rh2(CO)8 and Rh4(CO)12 are also pressure- and temperature-dependent, with ΔH0 = 58.6 ± 10 kJ mol−1 and ΔS0 = 305 ± 25 J mol−1 K−1 for the reaction 2 Rh2(CO)8 ⇄ Rh4(CO)12 + 4 CO [3]. These distinct speciation and activity profiles mean that procurement based on generic 'rhodium carbonyl' criteria without precise cluster identification will lead to irreproducible catalytic performance.

Quantitative Differentiation of Tetrarhodium Dodecacarbonyl vs. Rh6(CO)16 and Rh2(CO)4Cl2: Catalytic Activity and Speciation Evidence


Catalytic Hydroformylation Activity: Rh4(CO)12 vs. Rh6(CO)16 and Bimetallic Clusters on ZnO Support

In vapor-phase hydroformylation of propylene over ZnO-supported crystallites, the relative rate of aldehyde formation depends strongly on the precursor cluster. Using Rh4(CO)12 as precursor yields the highest activity (relative rate set to 100), compared with 60 for Rh2Co2(CO)12, 42 for RhCo3(CO)12, and only 5.2 for Co4(CO)12. In ethylene hydroformylation, the specific rate from Rh4(CO)12-derived catalyst is 1.5–2.8 times higher than that from Rh6(CO)16-derived catalyst [1].

hydroformylation heterogeneous catalysis olefin functionalization

Supported Catalyst Activity and Selectivity: Rh4(CO)12/THP/SiO2 vs. Rh6(CO)16 and [Rh(CO)2Cl]2

When Rh4(CO)12 is attached to tris-(hydroxymethyl)phosphine (THP)-grafted SiO2, the resulting Rh4/THP/SiO2 catalyst exhibits >98% selectivity to propanal in gas-phase ethene hydroformylation under mild conditions (300–373 K, 40 kPa). In contrast, Rh6(CO)16, [Rh(CO)2Cl]2, and Rh4(CO)10(THP)2 supported on the same THP/SiO2 or unmodified SiO2 are not active for hydroformylation under identical conditions [1]. EXAFS analysis further reveals that the active Rh4 clusters on THP/SiO2 have a Rh–Rh distance elongated by 0.05 Å relative to crystalline Rh4(CO)12, indicating a distorted framework essential for catalytic activity [1].

supported catalysis EXAFS heterogeneous hydroformylation

Cluster-Molar Activity Comparison: Rh4(CO)12 vs. [Rh(CO)2Cl]2 in 1-Hexene Hydroformylation

In homogeneous hydroformylation of 1-hexene in benzene without added PPh3, the catalytic activity of Rh4(CO)12 was over twice as large (>2×) as that of [Rh(CO)2Cl]2 when calculated on a per-mole-of-cluster basis. When activity was normalized per rhodium atom, the two precursors exhibited approximately equal activity, suggesting dissociation to similar mononuclear active species under reaction conditions [1]. Additionally, Rh4(CO)12 activity decreased with increasing solvent polarity but remained largely unaffected by PPh3 addition up to a PPh3/Rh4(CO)12 molar ratio of 4 [1].

homogeneous catalysis 1-hexene hydroformylation rhodium cluster catalysis

Speciation and Stability Under Hydroformylation Conditions: Rh4(CO)12 as a Detectable Intermediate Preceding Rh6(CO)16 Formation

Under hydroformylation-relevant conditions (elevated temperatures, synthesis gas pressures), [Rh(acac)(CO)2] decomposes to yield both Rh4(CO)12 and Rh6(CO)16 as spectroscopically observable components. In situ FTIR analysis demonstrates that Rh4(CO)12 represents an intermediate species that readily reacts to form Rh6(CO)16 at higher temperatures and lower CO partial pressures. The forward conversion Rh4(CO)12 → Rh6(CO)16 is favored by elevated temperature and reduced CO partial pressure, establishing Rh4(CO)12 as the kinetically accessible intermediate in the cluster formation pathway [1].

in situ FTIR rhodium carbonyl speciation hydroformylation mechanism

Lowest-Energy Structure and Fluxional Behavior: Rh4(CO)12 Triply Bridged vs. All-Terminal Isomer Energetics

Density functional theory (DFT) calculations confirm that the triply bridged structure Rh4(CO)9(μ-CO)3 is the lowest-energy isomer of the tetranuclear cluster, and that more highly bridged M4(CO)n structures are energetically much more favorable for rhodium than for iridium. Quantitative infrared spectroscopy combined with deconvolution techniques has resolved the fluxional behavior of Rh4(CO)12, which interconverts between triply bridged and all-terminal forms on a timescale that is fast on the NMR timescale but resolvable by vibrational spectroscopy [1]. These findings provide a spectroscopic and computational fingerprint distinguishing Rh4(CO)12 from the iridium analog Ir4(CO)12, which lacks the same energetic preference for bridging coordination [1].

cluster fluxionality DFT calculations vibrational spectroscopy

In Situ Spectroscopic Detection at Trace Concentrations: Rh4(CO)12 Raman and FTIR Quantitation at ~150 ppm

In high-pressure in situ Raman spectroscopic studies of rhodium-catalyzed hydroformylation of 3,3-dimethylbut-1-ene, the pure component spectra of Rh4(CO)12 and the acyl intermediate RCORh(CO)4 were successfully reconstructed using band-target entropy minimization (BTEM), despite mean concentrations of both species being on the order of only 150 ppm [1]. Separately, BTEM applied to FTIR spectra of Rh4(CO)12/Rh6(CO)16 mixtures yielded exceptionally accurate pure component spectra of both clusters, with integrated absorbances accounting for only ca. 0.3% (Rh4(CO)12) and 0.09% (Rh6(CO)16) of total observations [2].

in situ Raman BTEM analysis trace intermediate detection

Evidence-Based Application Scenarios for Tetrarhodium Dodecacarbonyl (CAS 19584-30-6)


Heterogeneous Vapor-Phase Hydroformylation Catalyst Precursor

For ZnO-supported or THP/SiO2-supported heterogeneous hydroformylation of ethylene or propylene, Rh4(CO)12 is the preferred precursor over Rh6(CO)16 and [Rh(CO)2Cl]2. It provides 1.5–2.8× higher specific rates (ethylene) and relative rates of 100 (vs. 60–5.2 for alternatives, propylene) [1], and on THP/SiO2 achieves >98% propanal selectivity whereas Rh6(CO)16 and [Rh(CO)2Cl]2 are catalytically inactive [2].

Homogeneous 1-Hexene Hydroformylation with Reduced Catalyst Loading

In homogeneous hydroformylation of 1-hexene in benzene, Rh4(CO)12 provides >2× the catalytic activity on a cluster-molar basis compared with [Rh(CO)2Cl]2 [3]. This enables lower precursor loading to achieve equivalent productivity, with activity unaffected by PPh3 addition up to PPh3/Rh4(CO)12 ratio ≤4 [3].

Mechanistic and Spectroscopic Studies of Rhodium Carbonyl Speciation

Rh4(CO)12 serves as a key observable intermediate in the conversion of mononuclear rhodium precursors to higher-nuclearity clusters under hydroformylation conditions. In situ FTIR studies confirm that Rh4(CO)12 forms and subsequently converts to Rh6(CO)16 at higher temperatures and lower CO partial pressures [4]. This behavior makes Rh4(CO)12 essential for mechanistic investigations of unmodified rhodium hydroformylation catalysis.

Spectroscopic Reference Standard and QC for Organometallic Purity

The well-characterized vibrational spectra of Rh4(CO)12—including IR bands at 2068, 2044 cm⁻¹ (linear CO) and 1870, 1840 cm⁻¹ (bridging CO) [2]—combined with demonstrated detectability at ~150 ppm via BTEM-Raman [5] and BTEM-FTIR [6], establish Rh4(CO)12 as a reliable reference compound for in situ reaction monitoring and for quality control verification of catalyst precursor identity and purity.

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